Papyracillic acid

説明

特性

IUPAC Name |

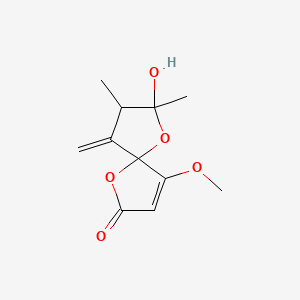

2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMIBGYKZFDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation of Papyracillic Acid and Its Analogues

Fungal Sources and Associated Organisms

Ascochyta agropyrina var. nana

Ascochyta agropyrina var. nana has been identified as a significant source of papyracillic acid. This fungus was isolated from Elytrigia repens (quack grass), a widespread perennial weed acs.orgnih.gov. This compound, isolated from the solid culture of this fungus, is characterized as a phytotoxin acs.orgnih.gov. The identification of this compound from this source involved advanced spectroscopic methods, including X-ray diffractometry and Circular Dichroism (CD) analysis, which were crucial for determining its relative and absolute stereochemistries acs.orgnih.gov.

Lachnum papyraceum

The ascomycete fungus Lachnum papyraceum is recognized as the source from which this compound A was initially isolated nih.govcaymanchem.com. This compound is described as a derivative of penicillic acid caymanchem.com. Isolation studies have utilized submerged cultures of Lachnum papyraceum researchgate.netgoogle.com. A common isolation procedure involves flash chromatography on a silica gel column, typically eluted with an ethyl acetate/heptane mixture google.com. This compound exhibits an Rf value of 0.60 in a toluene:acetone (7:3) solvent system on TLC plates google.com. The production of this compound by Lachnum papyraceum can be significantly influenced by the presence of bromide ions in the culture medium, with calcium bromide (CaBr₂) being a key additive researchgate.netgoogle.com.

Microsphaeropsis Species (Endophytic Fungi)

Fungi belonging to the genus Microsphaeropsis, particularly those identified as endophytic, are known producers of this compound and its analogues mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. For instance, Microsphaeropsis sp. 7291, an endophyte isolated from Pilgerodendron uviferum, has yielded papyracillic acids A, B, and C, alongside other metabolites such as palmarumycins and microsphaeropsins researchgate.netnih.gov. The Microsphaeropsis genus is recognized for its capacity to synthesize a diverse range of secondary metabolites, many of which exhibit notable biological activities nih.gov.

Scytalidium sp.

Investigations into mangrove-associated fungi have led to the isolation of this compound and its derivatives from Scytalidium species. Specifically, a chemical investigation of Scytalidium sp. IQ-074 resulted in the isolation of this compound A and 7-deoxythis compound A researchgate.netnih.govacs.orgglacieronehealth.orgresearcher.life.

Optimized Fermentation and Cultivation Methodologies for Enhanced Production

Optimizing fermentation and cultivation conditions is crucial for maximizing the yield of natural products like this compound. Research has focused on identifying suitable media and environmental parameters.

Effects of Substrate and Cultivation Duration

The production of secondary metabolites in fungi is known to be influenced by various factors, including the composition of the nutrient medium and the duration of cultivation mdpi.com. For Lachnum papyraceum, specific fermentation parameters have been detailed. Cultivation in MGP medium (containing maltose, glucose, soypeptone, yeast extract, KH₂PO₄, MgSO₄, CaCl₂·H₂O, FeCl₃, and ZnSO₄) in the presence of 50-500 mM calcium bromide (CaBr₂) has been employed google.com. Fermentation was conducted at 24°C with an aeration rate of 3.2 liters/minute and agitation at 140 rpm google.com. The addition of bromide ions, such as through CaBr₂, is particularly noted for its role in altering the secondary metabolism of Lachnum papyraceum and promoting this compound production researchgate.netgoogle.com. While specific studies detailing the comparative effects of different substrates or cultivation durations on this compound yield are not extensively detailed in the provided snippets, these general principles guide optimization efforts.

Influence of Halide Ions on Secondary Metabolism (e.g., Calcium Bromide)

The presence of halide ions, such as bromide, can significantly influence the secondary metabolism of fungi, leading to the production of specific compounds. In the case of Lachnum papyraceum, the addition of 100 mM calcium bromide (CaBr₂) to the culture medium at the onset of secondary metabolism was observed to induce the formation of strongly active metabolites google.com. TLC analyses indicated the production of a new product in large amounts under these conditions, which was not observed in fermentations without calcium bromide google.com. This suggests that bromide ions can act as a signal or a precursor, modulating the biosynthesis pathways of secondary metabolites in certain fungal species google.comgoogle.com.

Advanced Extraction and Initial Isolation Strategies

The isolation and purification of natural products like this compound from complex biological matrices are fundamental steps in their characterization and study hilarispublisher.com. These processes often involve a combination of extraction and chromatography techniques to separate the target compound from other cellular components jshanbon.comhilarispublisher.com.

Solvent-Based Extraction Techniques (e.g., Ethyl Acetate)

Solvent extraction is a primary method for isolating compounds from fungal cultures. Ethyl acetate is frequently employed as an extraction solvent due to its efficacy in dissolving a wide range of metabolites, including those with moderate polarity mdpi.comactascientificamalaysia.comfrontiersin.orgijpsr.com. For this compound, extraction from fungal culture filtrates or solid cultures has been successfully achieved using ethyl acetate google.comactascientificamalaysia.comfrontiersin.orgacs.orgresearchgate.netmsstate.edugoogle.comresearchgate.net. Typically, the fungal biomass or culture broth is extracted with ethyl acetate, and the resulting organic extract contains the desired metabolites, including this compound google.comactascientificamalaysia.comfrontiersin.orgacs.orgresearchgate.netmsstate.edugoogle.comresearchgate.net. This method allows for the initial concentration and partial purification of the compound from the complex mixture jshanbon.comhilarispublisher.com.

Crude Extract Preparation

Following solvent extraction, the organic solvent containing the extracted metabolites is usually dried to remove residual water, often using anhydrous sodium sulfate (Na₂SO₄) google.com. The solvent is then evaporated, typically under reduced pressure using a rotary evaporator, to yield a crude extract google.comfrontiersin.orgijpsr.commsstate.edu. This crude extract is a complex mixture containing this compound along with numerous other fungal metabolites and impurities, which then requires further purification jshanbon.comhilarispublisher.com.

Comprehensive Purification Methodologies

Purifying this compound from crude extracts involves employing various chromatographic techniques to achieve a high degree of purity jshanbon.comhilarispublisher.combestchrom.com. These methods exploit differences in the physicochemical properties of compounds, such as polarity, size, and charge, to achieve separation jshanbon.combestchrom.comcolumn-chromatography.com.

Chromatographic Separation Techniques

Chromatography is a cornerstone in the isolation and purification of natural products, offering high resolving power and versatility jshanbon.combestchrom.comcolumn-chromatography.com. Various chromatographic methods are utilized to isolate this compound, including column chromatography, preparative HPLC, and flash chromatography jshanbon.comhilarispublisher.combestchrom.com.

Flash Chromatography

Flash chromatography is a widely used preparative chromatographic technique that allows for the rapid separation of compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase jshanbon.comactascientificamalaysia.comresearchgate.netmsstate.edubestchrom.comnih.govacs.orgmdpi.comnih.govresearchgate.net. For the purification of this compound, flash chromatography on silica gel has been successfully employed, often using solvent systems such as ethyl acetate/heptane mixtures google.comresearchgate.netnih.govmdpi.comnih.govresearchgate.net. For instance, this compound has been purified using flash chromatography on a silica gel column eluted with an ethyl acetate/heptane 1:1 ratio google.com. Another study utilized flash column chromatography with Silica-P Flash Silica Gel (40–63 µm particle size) and a hexane-ethyl acetate mobile phase to purify derivatives nih.gov. Thin-layer chromatography (TLC) is often used in conjunction with flash chromatography to monitor the separation and identify fractions containing this compound, with a reported Rf value of 0.60 in a toluene:acetone 7:3 system google.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique employed in the isolation and purification of this compound and its derivatives. While specific details on HPLC parameters for this compound are not extensively detailed in the provided search results, HPLC is a standard method for separating complex mixtures of natural products based on their differential partitioning between a mobile phase and a stationary phase lunanano.com. This technique allows for the resolution of closely related compounds, making it effective for isolating target molecules like this compound from crude fungal extracts. Research utilizing HPLC would typically involve optimizing mobile phase composition, column type, flow rate, and detection wavelength to achieve efficient separation and purification.

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) has been utilized in the purification of this compound. One study mentions using silica gel column chromatography eluted with ethyl acetate: heptane (1:1) for purification, which is a method analogous to preparative TLC in its principle of separation based on polarity google.com. Preparative TLC allows for the separation of compounds directly on a thin layer of adsorbent material, enabling the collection of purified fractions. This method is particularly useful for initial clean-up or for purifying moderate quantities of target compounds.

Ion Exchange Chromatography (IEX)

Information specifically detailing the application of Ion Exchange Chromatography (IEX) for the isolation or purification of this compound was not found in the provided search results. IEX separates molecules based on their net surface charge, making it suitable for charged biomolecules like proteins or nucleic acids. If this compound or its analogues possess ionizable functional groups, IEX could potentially be employed, but its direct application for this compound is not explicitly mentioned.

Size Exclusion Chromatography (SEC)

Similarly, specific details regarding the use of Size Exclusion Chromatography (SEC) for this compound were not found in the provided search results. SEC, also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume or size. This technique is typically used for separating macromolecules like proteins or polymers, or for desalting small molecules. Its application to this compound would depend on its molecular size relative to other components in the mixture.

Crystallization and Recrystallization Protocols

Crystallization and recrystallization are vital steps in obtaining pure this compound. Following chromatographic purification, this compound has been obtained as white crystals. For instance, a patent describes obtaining pure this compound from recrystallization in methanol:water (1:5) google.com. Another study mentions that this compound was obtained as a white solid after purification and concentration of organic extracts nih.gov. The melting point of this compound is reported as 97-99°C, with a specific rotation [α]D of 0° (c 1.0 in methanol) google.com. These crystalline forms are crucial for structural characterization using methods like X-ray diffractometry acs.orgnih.gov.

Post-Purification Processing (e.g., Lyophilization, Precipitation, Spray-Drying)

Post-purification processing techniques are employed to isolate the purified compound in a stable, solid form. While specific mentions of lyophilization, precipitation, or spray-drying for this compound are not detailed in the provided snippets, these are common methods used in natural product chemistry.

Precipitation: Following extraction and initial purification, compounds can be precipitated by altering solvent polarity or pH. For example, acidification of an aqueous layer followed by extraction with ethyl acetate is a common step in processing extracts nih.govgoogle.com.

Lyophilization (Freeze-Drying): This technique is used to remove water or solvents from a sample by freezing it and then sublimating the ice under vacuum. It is often used for sensitive compounds to obtain a stable, dry powder.

Spray-Drying: This method involves atomizing a liquid sample into a hot drying medium, rapidly evaporating the solvent to produce a dry powder.

The preparation of this compound as a white solid or crystals, as described in the literature, suggests that these or similar post-purification steps were employed to obtain the final product in a solid state suitable for further analysis or use nih.govgoogle.com.

Biosynthetic Pathways of Papyracillic Acid

Proposed Biosynthetic Routes and Intermediates

The biosynthesis of papyracillic acid is understood to involve the assembly of specific molecular units, primarily a polyketide chain and a glycerol-derived unit e-bookshelf.deebi.ac.uk.

The proposed route involves the combination of these two key units to form the characteristic tetronate moiety, which is a core structural feature of this compound e-bookshelf.demdpi.comwiley-vch.de.

Enzymatic Steps and Polyketide Synthase Involvement

Polyketide synthases (PKSs) are central to the biosynthesis of this compound. These enzymes are classified into types I, II, and III, each with distinct domain architectures and modes of action mdpi.comnih.govftb.com.hrmdpi.com.

For this compound, the involvement of type I PKSs is strongly suggested due to the complexity and specific modifications observed in its structure e-bookshelf.demdpi.com. The precise enzymatic cascade, including the order of domain action and the specific PKS gene cluster responsible for this compound production, requires further detailed investigation.

Comparison with Biosynthesis of Related Tetronic Acids and Spirotetronates

This compound shares structural similarities with other natural products like tetronic acids and spirotetronates, suggesting conserved biosynthetic principles e-bookshelf.demdpi.comwiley-vch.devdoc.pub.

The common themes across these compound classes highlight the fundamental role of PKSs in assembling polyketide backbones and the incorporation of glycerol-derived units, underscoring a shared evolutionary origin or convergent biosynthesis e-bookshelf.demdpi.comwiley-vch.de.

Influence of Environmental Factors on Biosynthesis

The production of secondary metabolites, including this compound, can be significantly influenced by environmental conditions maxapress.comfrontiersin.orgfrontiersin.orgresearchgate.net. While specific studies detailing the impact of environmental factors on this compound biosynthesis are limited, general principles observed for other fungal metabolites provide insight.

Understanding these environmental influences is crucial for optimizing the production of this compound in laboratory settings or for its potential large-scale cultivation.

Synthetic Methodologies and Chemical Modifications of Papyracillic Acid

Total Synthesis Approaches

The total synthesis of papyracillic acid and its analogues has been a significant area of research, with efforts directed towards both racemic and stereoselective routes.

A notable racemic synthesis of this compound B has been achieved by Zercher et al. This synthesis prominently features a zinc carbenoid-mediated tandem chain extension–acylation reaction for the rapid assembly of the spiroacetal core wiley-vch.de. In this approach, the final step often yields this compound B as a 1:1 epimeric mixture with its C4 epimer, 4-epi-papyracillic acid B wiley-vch.deunh.edu. This outcome highlights the inherent challenges in controlling stereochemistry at the spirofused quaternary center during the core formation.

While racemic syntheses provide access to the core structure, the development of stereoselective approaches is crucial for obtaining specific stereoisomers. Research has explored the use of chiral auxiliaries to achieve diastereoselective syntheses of key intermediates, such as β-methyl-γ-keto esters unh.edu. For instance, the utility of an L-serine auxiliary has been investigated for the diastereoselective synthesis of these precursors, which are vital for constructing the this compound framework unh.edu. Furthermore, efforts are underway to develop non-racemic synthetic strategies for these compounds nih.gov. General methodologies for asymmetric synthesis, including metal-catalyzed asymmetric synthesis and organocatalysis, offer potential avenues for future stereoselective routes, although specific applications directly to this compound's total synthesis are still under development tcichemicals.comub.edu.

Racemic Syntheses

Key Synthetic Reactions and Strategies

Central to the synthetic efforts towards this compound is the development and application of specific reaction sequences that efficiently build its complex molecular architecture.

A cornerstone strategy in the synthesis of this compound and its family is the zinc carbenoid-mediated tandem chain extension–acylation reaction nih.govunh.eduacs.orgnih.govnih.govorgsyn.org. This powerful methodology allows for the rapid assembly of the spiroacetal core from readily available starting materials. Typically, a zinc carbenoid, generated from reagents like diethylzinc and diiodoethane, reacts with a β-keto ester or a related derivative. The resulting organometallic intermediate is then trapped by an acylating agent, often a cyclic anhydride, in a tandem fashion. This sequence efficiently constructs the γ-keto ester backbone, which can then cyclize to form the spiroketal moiety nih.govorgsyn.org. This reaction has been instrumental in the synthesis of this compound B and 4-epi-papyracillic acid C nih.govunh.edu. The regioselective incorporation of substituents, such as a methyl group at the β-position of the γ-keto ester, can be achieved by employing substituted carbenoids derived from reagents like 1,1-diiodoethane orgsyn.org.

The incorporation of cyclic anhydrides has proven to be a critical element in the tandem chain extension–acylation strategy for spiroketal core formation nih.govnih.govorgsyn.org. Reagents such as 3-methoxymaleic anhydride or succinic anhydride are employed to trap the organometallic intermediate generated from the zinc carbenoid reaction. This trapping step leads to an acylated product that can spontaneously cyclize, thus forming the spiroketal core characteristic of the this compound family nih.govnih.govorgsyn.org. The successful application of this strategy with various β-dicarbonyl compounds and anhydrides has broadened its utility in constructing complex spirocyclic systems nih.gov.

Zinc-Carbenoid-Mediated Tandem Chain Extension–Acylation Reactions

Chemical Derivatization and Analogue Generation

Beyond the total synthesis of the natural products, chemical modifications of this compound have been explored to understand its structure-activity relationships and to generate novel analogues. Functional group manipulations have been employed to access specific derivatives, such as this compound B and its epimers nih.gov. Studies have also involved preparing key derivatives for structure-activity relationship investigations, although these derivatives were found to be generally less active than the parent toxin unina.itnih.gov.

Furthermore, efforts have been made to clarify structural assignments of this compound analogues through comparative spectral analysis of synthesized compounds and natural products nih.gov. Chemical derivatization studies have also included methylation of this compound, which has yielded an unexpected array of products, indicating the complex reactivity of the molecule google.com. The potential for prodrug development and the synthesis of various alkylated derivatives has also been noted google.com.

Compound List

this compound

this compound A

this compound B

this compound C

4-epi-papyracillic acid B

4-epi-papyracillic acid C

Penicillic acid

Methyl acetoacetate

3-methoxymaleic anhydride

Succinic anhydride

Diethylzinc

Diiodoethane

1,1-diiodoethane

Trichloroethanol

p-toluenesulfonic acid

L-serine

Trimethylsilydiazomethane (TMSCHN2)

Zinc carbenoid

Organometallic intermediate

β-keto ester

γ-keto ester

Spiroketal

Spiroacetal

Azo derivatives IIIa) and IIIb)

Methyl ester II

Acetylation Reactions

The synthesis of the this compound family of natural products relies significantly on an "unprecedented zinc carbenoid-mediated tandem chain extension–acylation reaction" to rapidly assemble the spiroacetal core. acs.orgnih.govacs.orgnih.govunh.eduacs.org This reaction involves the acylation of a precursor molecule, such as a β-keto ester, with reagents like 3-methoxymaleic anhydride. acs.org This acylation step is crucial for forming the α-acyl-β-methyl-γ-keto ester intermediate, which subsequently leads to the spirofused cyclic ketal backbone characteristic of papyracillic acids. acs.org While acylation is a foundational step in the synthesis of the this compound skeleton, specific post-isolation acetylation reactions of this compound itself are not extensively detailed in the provided literature.

Methyl Ester and Acetal Formation

The chemical modifications of this compound include the formation of methyl esters and clarification of its acetal/hemiketal nature.

Methyl Ester Formation : this compound (Ia) can be converted into its methyl ester derivatives. A notable method involves the methylation of this compound (Ia) using Trimethylsilyldiazomethane (TMSCHN2) in a benzene/methanol (1:1) solvent system. google.com This reaction can yield multiple products, with the methyl ester II being formed rapidly and as the major product under short reaction times. google.comgoogle.com Alongside the methyl ester, azo derivatives (IIIa and IIIb) have also been observed as byproducts. google.com General laboratory methods for preparing methyl esters from carboxylic acids, such as those employing ion-exchange resins, have also been described, offering a versatile route for derivatization. nih.govresearchgate.net

Acetal and Hemiacetal Structures : Structural investigations have clarified the nature of this compound C. It was initially misrepresented as a methyl ketal but has since been reassigned as a hemiketal. acs.orgnih.gov Efforts to directly reduce the methyl ester functionality to the desired hydroxymethyl substituent in this compound derivatives proved unsuccessful. acs.orgnih.gov A microwave-induced epimerization protocol was developed that selectively yielded trans-hemiketal diastereomers, though this method was specifically applied to methyl ester substrates. acs.orgnih.gov The use of protecting groups like the trichloroethyl group has also been explored for hemiketals, with subsequent conversion to the desired functionalities. nih.gov

Data Table 5.1: Methylation of this compound (Ia) with TMSCHN2

| Reagent | Solvent System | Reaction Time | Major Product(s) | Other Products Observed | Notes |

| TMSCHN2 | Benzene/Methanol (1:1) | Short | Methyl ester II | Azo derivatives IIIa, IIIb | Methyl ester II is the major product. google.com |

Alkylation Reactions

This compound can be chemically modified through alkylation reactions to produce a range of derivatives. google.com Specifically, derivatives with C1-C4 alkyl groups can be synthesized by reacting this compound (Ia) with appropriate alkylation agents. google.com These reactions are a key strategy for generating a library of this compound analogs, allowing for further structural and biological investigations. google.com While specific examples detailing the reagents, conditions, and yields for the alkylation of this compound are not extensively detailed in the provided snippets, the general approach involves direct reaction with alkylating agents. google.com

Data Table 5.2: General Alkylation of this compound

| Starting Material | Alkylating Agent(s) | Product Type | Notes |

| This compound (Ia) | Various | C1-C4 Alkyl Derivatives of this compound | Reaction with appropriate alkylation agents yields these derivatives. google.com |

Catalytic Hydrogenation

Catalytic hydrogenation represents a valuable transformation in organic synthesis, often employed for the reduction of functional groups or the removal of protecting groups. researchgate.netwikipedia.org In the context of this compound chemistry, while direct reduction of the methyl ester to a hydroxymethyl group via hydrogenation was not reported as successful, acs.orgnih.gov catalytic hydrogenation is a known method for cleaving certain protecting groups, such as the trityl or p-nitrobenzyl groups, in related synthetic sequences. researchgate.net For instance, the deallylation of a precursor to this compound C involved the reduction of a carboxylic acid to a hydroxymethyl substituent, a transformation that can often be achieved through catalytic hydrogenation. nih.gov The general utility of catalytic hydrogenation in organic synthesis involves the addition of hydrogen across unsaturated bonds or the reductive cleavage of specific functional groups, often facilitated by transition metal catalysts. wikipedia.orgacs.organu.edu.au

Compound List:

this compound (Ia)

this compound B

this compound C

4-epi-papyracillic acid C

Methyl ester II

Azo derivatives IIIa

Azo derivatives IIIb

3-methoxymaleic anhydride

Trimethylsilydiazomethane (TMSCHN2)

Trichloroethyl group

Allyl-protected carboxylic acid

Trityl group

p-Nitrobenzyl group

L-serine auxiliary

L-serine derived precursors

Penicillic acid

Structure-activity Relationship Sar Studies of Papyracillic Acid and Its Analogues

SAR in Relation to Specific Bioactivities

Phytotoxic Activity

Papyracillic acid (PA) has demonstrated significant phytotoxicity, affecting both host plants (Elytrigia repens) and various non-host plant species at a concentration of 1 mg/mL acs.orgnih.govnih.gov. SAR studies focusing on PA derivatives have provided insights into the structural elements crucial for this activity. The butenolide ring has been identified as a critical component for phytotoxicity, with the exocyclic methylene group at C-5 also playing a role in inducing toxicity nih.gov. Conversely, the tetrasubstituted tetrahydrofuran moiety was found to be non-essential for phytotoxic activity nih.gov. Notably, the monoacetyl derivative of this compound, while losing its antimicrobial properties, retained high phytotoxicity against quack grass acs.orgnih.gov.

Table 1: SAR of this compound Derivatives for Phytotoxic Activity

| Structural Modification/Feature | Effect on Phytotoxicity | Citation |

| This compound (Parent) | Phytotoxic | acs.orgnih.govnih.gov |

| Monoacetylation | Highly phytotoxic | acs.orgnih.gov |

| Butenolide ring | Crucial for activity | nih.gov |

| Exocyclic methylene at C-5 | Contributes to toxicity | nih.gov |

| Tetrasubstituted tetrahydrofuran | Non-essential | nih.gov |

Antimicrobial/Antibacterial Activity

This compound exhibits activity against certain bacteria, including Xanthomonas campestris and Bacillus subtilis, as well as the fungus Candida tropicalis, showing efficacy at 6 μ g/disk acs.orgnih.govnih.gov. However, SAR studies involving derivatives of this compound indicated that these modified compounds were generally significantly less active than the parent toxin acs.orgnih.gov. Specifically, the monoacetyl derivative of this compound was found to lack antimicrobial activity altogether acs.orgnih.gov.

While detailed SAR for this compound's antimicrobial effects is limited, studies on other fungal metabolites offer comparative insights. For instance, the antibacterial activity of sphaeropsidin A is attributed to its C-7 carbonyl group and hemiketal lactone functionalities, with the C-13 vinyl group, C-ring double bond, C-9 tertiary hydroxyl group, and the pimarane skeleton also contributing significantly nih.gov. For Nigrosporin B, the cycloaliphatic ring C and aromatic ring B were identified as important for antibacterial activity, whereas hydroxyl groups at C-4, C-9, and C-10 were not essential. The presence of an acetyl group at C-3 in derivatives of Nigrosporin B positively impacted its antibacterial potency mdpi.commdpi.com.

Table 2: SAR of this compound and Related Compounds for Antimicrobial/Antibacterial Activity

| Compound/Derivative | Target Organism(s) | Activity Level | Key Structural Features for Activity | Citation |

| This compound | Xanthomonas campestris, Bacillus subtilis | Active | N/A | acs.orgnih.govnih.gov |

| This compound Derivatives | X. campestris, B. subtilis, C. tropicalis | Less active | N/A | acs.orgnih.gov |

| Monoacetyl derivative of PA | X. campestris, B. subtilis, C. tropicalis | Inactive | N/A | acs.orgnih.gov |

| Sphaeropsidin A | Bacterial pathogens | Active | C-7 carbonyl, hemiketal lactone, C-13 vinyl, C-ring double bond, C-9 tertiary OH, pimarane skeleton | nih.gov |

| Nigrosporin B | Bacterial pathogens | Active | Cycloaliphatic ring C, aromatic ring B | mdpi.commdpi.com |

| Nigrosporin B (C-3 acetyl deriv.) | Bacterial pathogens | Enhanced active | Acetyl group at C-3 | mdpi.commdpi.com |

Antifungal Activity

This compound has demonstrated activity against the fungus Candida tropicalis at a concentration of 6 μ g/disk acs.orgnih.govnih.gov. While specific SAR data for this compound derivatives regarding antifungal activity are limited and not suitable for detailed speculation in some studies mdpi.com, related fungal metabolites have been investigated. For instance, a 4-O-benzoyl derivative of oxysporone exhibited good antifungal activity against Phytophthora cinnamomi, Phytophthora plurivora, and Aphanomyces rolfsii mdpi.com.

Nematicidal Activity

This compound has been reported to possess nematicidal activity against Caenorhabditis elegans and Meloidogyne incognita nih.gov. However, specific SAR studies detailing how structural modifications of this compound influence its nematicidal efficacy have not been extensively reported in the reviewed literature.

Table 3: Nematicidal Activity of this compound

| Compound | Target Organism(s) | Activity | Citation |

| This compound | Caenorhabditis elegans, Meloidogyne incognita | Active | nih.gov |

Biting Deterrent Activity (e.g., Aedes aegypti)

This compound has demonstrated strong activity as a biting deterrent against the mosquito Aedes aegypti researchgate.netmdpi.comusda.govnih.govscience.gov. To explore the SAR for this activity, several known and newly synthesized derivatives were prepared researchgate.netmdpi.commdpi.com. These studies indicated that while all tested compounds exhibited some level of biting deterrence, certain derivatives (e.g., compounds 174–178) showed activity comparable to the standard repellent DEET mdpi.com. The furanone ring within the structure of this compound is considered a significant feature contributing to its biting deterrent properties mdpi.com. Notably, none of the tested this compound derivatives displayed larvicidal activity at the highest concentrations used mdpi.com.

Biological Activities and Mechanistic Studies of Papyracillic Acid

Phytotoxicity and Herbicidal Potential

Papyracillic acid demonstrates significant phytotoxic activity, making it a subject of investigation for its potential as a natural herbicide. Its effects on plants are characterized by the induction of tissue damage and disruption of normal growth processes.

Effects on Host and Non-Host Plants

Research indicates that this compound is phytotoxic to a range of plant species, affecting both the host plants from which it is isolated and various non-host plants acs.orgmdpi.comresearchgate.netresearchgate.net. Studies have shown its efficacy when applied at concentrations of 1 mg/mL acs.orgresearchgate.net. While specific detailed comparative data across numerous plant species is often found within structure-activity relationship studies of its derivatives, this compound itself is noted for its broad phytotoxic effects acs.orgrsc.orgnih.gov. For instance, it has been tested against Elytrigia repens (quack grass), a common perennial weed, where it demonstrated phytotoxicity acs.orgmdpi.comresearchgate.netnih.govresearchgate.net. Its activity extends to other plant species, as evidenced by its use in a general panel of ten plants where it induced necrotic lesion formation caymanchem.comglpbio.comcaymanchem.com.

Table 1: Phytotoxic Effects of this compound on Plant Species

| Plant Species | Concentration | Observed Effect | Reference(s) |

| General panel of plants | 1 mg/mL | Necrotic lesion formation | caymanchem.com, glpbio.com, caymanchem.com |

| Elytrigia repens | 1 mg/mL | Phytotoxic | acs.org, mdpi.com, researchgate.net, nih.gov, |

| Host plants | 1 mg/mL | Phytotoxic | acs.org, researchgate.net |

| Non-host plants | 1 mg/mL | Phytotoxic | acs.org, researchgate.net |

Necrotic Lesion Formation Induction

A key characteristic of this compound's phytotoxicity is its ability to induce necrotic lesions on plant tissues. When applied, particularly to wounded leaves or via leaf disk assays, the compound leads to the development of visible tissue damage, manifesting as necrosis caymanchem.comglpbio.comresearchgate.netcaymanchem.com. Studies have reported that this compound can cause necrotic lesion formation across a panel of ten different plant species caymanchem.comglpbio.comcaymanchem.com. The severity of these lesions can vary depending on the plant species and the concentration applied, but the induction of necrosis is a consistent observed effect rsc.org.

Role as a Non-Host-Specific Toxin (Non-HST)

This compound is characterized as a non-host-specific toxin (Non-HST) due to its ability to cause damage to a wide array of plants, irrespective of whether they are the natural host of the producing fungus acs.orgmdpi.comresearchgate.netresearchgate.net. This broad-spectrum activity is a critical factor in its potential evaluation as a mycoherbicide, as it suggests a wide applicability in weed control without being limited to a single host plant species.

Evaluation as a Mycoherbicide

The phytotoxic properties of this compound, coupled with its non-host-specific nature, have led to its evaluation as a potential mycoherbicide. It has been isolated from Ascochyta agropyrina var. nana, a fungal pathogen identified as a potential biocontrol agent for Elytrigia repens acs.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.net. Studies exploring structure-activity relationships have indicated that modifications to the this compound molecule, such as acetylation, can result in derivatives that retain high phytotoxicity against weeds like quack grass while losing antimicrobial activity acs.orgresearchgate.net. This suggests the possibility of developing selective herbicidal agents derived from this compound.

Antimicrobial Properties

Beyond its phytotoxicity, this compound also exhibits notable antimicrobial activity, particularly against bacteria and fungi.

Antibacterial Activity

This compound has demonstrated activity against several bacterial species. It is effective against Gram-negative bacteria such as Xanthomonas campestris and Gram-positive bacteria like Bacillus subtilis caymanchem.comglpbio.comacs.orgnih.govresearchgate.net. Further studies have reported its antibacterial effects against Bacillus brevis, Micrococcus luteus, and Enterobacter dissolvens at concentrations around 5-10 µg/mL or µ g/disc google.comgoogle.com. While this compound shows antibacterial properties, some of its derivatives have been found to be significantly less active or to lack antimicrobial activity altogether, highlighting the importance of the parent compound's structure for this particular bioactivity acs.orgresearchgate.net.

Table 2: Antibacterial Activity of this compound

| Bacterium | Concentration | Activity Level | Reference(s) |

| Xanthomonas campestris | 5-6 µ g/disc | Active | caymanchem.com, glpbio.com, acs.org, researchgate.net, , nih.gov |

| Bacillus subtilis | 5-6 µ g/disc | Active | caymanchem.com, glpbio.com, acs.org, researchgate.net, , nih.gov |

| Bacillus brevis | ≤ 10 µg/mL | Active | google.com, google.com |

| Micrococcus luteus | ≤ 10 µg/mL | Active | google.com, google.com |

| Enterobacter dissolvens | ≤ 10 µg/mL | Active | google.com, google.com |

Efficacy Against Multidrug-Resistant Bacterial Strains

Against Gram-Negative Bacteria (Xanthomonas campestris, Enterobacter dissolvens)

The compound also displays activity against Gram-negative bacteria, including Xanthomonas campestris and Enterobacter dissolvens nih.govresearchgate.netdoi.orgactascientific.comnih.govmdpi.com. Research indicates that this compound was effective against Xanthomonas campestris nih.gov. Xanthomonas campestris is a plant pathogen, and Enterobacter dissolvens is a bacterium found in various environments nih.govmdpi.com.

Efficacy Against Multidrug-Resistant Bacterial Strains

While specific studies detailing this compound's direct efficacy against multidrug-resistant (MDR) strains are not extensively detailed in the provided snippets, the broader context of antimicrobial research highlights the importance of compounds like this compound in combating MDR infections innovationnewsnetwork.comfrontiersin.orgnih.govnih.govbiomol.com. The development of new antimicrobial agents is crucial due to the rise of MDR bacteria innovationnewsnetwork.com.

Proposed Mechanism: Microbial Cell Membrane Disruption

The proposed mechanism for this compound's antibacterial activity involves the disruption of the microbial cell membrane mdpi.comfrontiersin.orgird.fr. Antibiotics that target the cell membrane can cause rapid depolarization, leading to a loss of membrane potential and subsequent inhibition of essential cellular processes like protein, DNA, and RNA synthesis, ultimately resulting in cell death frontiersin.orgird.fr. Studies on similar compounds, like phenyllactic acid against Enterobacter cloacae, have shown damaged cell structures and leakage of intracellular components, with increased cytoplasmic membrane permeability correlating with higher treatment concentrations mdpi.com. This general mechanism of membrane disruption is a known strategy for combating bacterial infections frontiersin.orgird.fr.

Antifungal Activity

This compound has also demonstrated antifungal properties.

Against Fungi (Candida tropicalis, Nematospora coryli, Mucor miehei, Penicillium notatum, Paecilomyces varioti)

The compound has shown activity against various fungi, including Candida tropicalis, Nematospora coryli, Mucor miehei, Penicillium notatum, and Paecilomyces varioti nih.govresearchgate.netdoi.orgactascientific.comnih.govmdpi.com. Specifically, this compound was found to be toxic against the fungus Candida tropicalis at a concentration of 6.25 μg/disk nih.gov.

Nematicidal Activity

This compound is recognized for its nematicidal activity doi.orgresearchgate.net. Research has identified it as a metabolite with nematicidal properties from the ascomycete Lachnum papyraceum doi.orgresearchgate.net. Nematicidal compounds are crucial for the biocontrol of plant-parasitic nematodes, and this compound is listed among compounds with such potential doi.orgresearchgate.net.

Against Plant-Parasitic Nematodes

This compound has been reported to possess nematicidal activity researchgate.net. While general nematicidal properties have been noted, specific studies detailing its efficacy against particular plant-parasitic nematodes, such as Meloidogyne incognita, were not explicitly found within the reviewed literature. However, the broader field of nematicide development frequently investigates natural products for controlling economically significant nematodes like Meloidogyne incognita mdpi.comresearchtrend.netfrontiersin.orgnih.gov.

Against Model Organisms (e.g., Caenorhabditis elegans)

Specific research detailing the activity of this compound against the model organism Caenorhabditis elegans was not identified in the provided search results. While C. elegans is a widely used model for studying nematode biology and the effects of various compounds, direct experimental data linking this compound to this organism is absent from the reviewed literature.

Insect Deterrent Activity

This compound has shown notable activity as an insect deterrent, particularly against mosquito vectors.

This compound exhibits significant biting deterrent activity against the mosquito vector Aedes aegypti, a primary carrier of diseases such as dengue fever, yellow fever, and Zika virus researchgate.netmdpi.comnih.govresearchgate.netmdpi.com. Structure-activity relationship (SAR) studies have been conducted to understand the molecular features responsible for this activity, involving this compound and its synthesized derivatives mdpi.comusda.gov. In preliminary screenings, this compound demonstrated effectiveness in deterring mosquito bites nih.govresearchgate.net. Some derivatives of this compound were found to possess biting deterrent activity comparable to the established repellent DEET (N,N-diethyl-3-methylbenzamide) mdpi.com. Research suggests that the furanone ring within the molecule may play a crucial role in conferring this deterrent property mdpi.com.

Table 1: Biting Deterrent Activity of this compound and Derivatives Against Aedes aegypti

| Compound/Derivative | Activity Description | Reference |

| This compound | Biting deterrent activity | researchgate.netmdpi.comnih.govresearchgate.netmdpi.com |

| This compound derivatives | Showed biting deterrence activity | mdpi.comusda.gov |

| Compounds 174–176, 178 | Similar biting deterrent activity to DEET (97%) | mdpi.com |

Anti-algal Activity (e.g., Chlorella fusca)

Studies investigating the anti-algal activity of this compound against Chlorella fusca have yielded negative results for its derivatives. Specifically, this compound A, B, and C were tested and found to be inactive against Chlorella fusca nih.gov. Direct testing of the original this compound against this alga was not detailed in the provided snippets.

Cytotoxic Activity

This compound possesses cytotoxic properties, with reported inhibitory concentrations.

Table 2: Cytotoxic Activity of this compound

| Activity Type | Value/Range | Cell Lines/Context | Reference |

| Cytotoxic Activity | IC90: 2-5 µg/ml | Not specified | google.com |

| Cytotoxic Activity | General mention | Reacts with amino acids | lu.se |

The compound has demonstrated cytotoxic activity, with its 90% inhibitory concentration (IC90) falling within the range of 2-5 µg/ml google.com. Furthermore, it has been noted for its ability to react with various amino acids, a characteristic that may contribute to its cytotoxic effects lu.se.

List of Compounds Mentioned:

this compound

Penicillic acid

DEET (N,N-diethyl-3-methylbenzamide)

Sphaeropsidins A and B

Cyclopaldic acid

Seiridin

Sphaeropsidin A

Sphaeropsidin B

this compound A, B, C

2-methoxy-1,4-naphthoquinone

2-methyl-1,4-naphthoquinone

2-hydroxy-1,4-naphthoquinone

Fusaric acid

3-nitropropionic acid

α-costic acid

Gliotoxin

Cytochalasin A

Inuloxins A and C

Cavoxin

Epi-epoformin

Sphaeropsidone

Ungeremine

Velutin

Future Directions in Papyracillic Acid Research

Elucidation of Complete Biosynthetic Pathways

While papyracillic acid has been identified as a phytotoxin produced by fungi such as Ascochyta agropyrina var. nana nih.govmdpi.comresearchgate.net, a comprehensive understanding of its complete biosynthetic pathway remains an area requiring further investigation. The specific enzymatic steps, the genes encoding these enzymes, and the regulatory mechanisms governing PA production are not fully characterized. Elucidating these pathways is critical for several reasons: it could enable the development of biotechnological approaches for more efficient and sustainable production of this compound, potentially through engineered microorganisms or plant cell cultures. Furthermore, a detailed knowledge of the biosynthesis could provide insights for the targeted design and synthesis of novel analogues with modified or enhanced properties. Future research should focus on identifying key enzymes, precursor molecules, and genetic clusters responsible for PA synthesis, which will lay the groundwork for metabolic engineering strategies.

Development of Novel Synthetic Strategies for Complex Analogues

The synthesis of this compound and its derivatives presents a significant challenge due to its complex spiroacetal structure nih.govresearchgate.net. While synthetic routes have been developed, such as the zinc carbenoid-mediated tandem chain extension–acylation reaction that provided access to this compound B and 4-epi-papyracillic acid C, clarifying structural assignments acs.org, the scope for developing novel and more efficient synthetic strategies is substantial. Research efforts have also focused on preparing various derivatives, including methyl esters, methyl acetals, and acetyl derivatives, to conduct structure-activity relationship (SAR) studies nih.gov. Similarly, new derivatives have been synthesized to investigate their mosquito biting deterrent activity researchgate.net. Future work should aim to develop innovative synthetic methodologies that allow for the facile and stereoselective construction of the complex spirocyclic core and the introduction of diverse functional groups. This will facilitate the generation of a broader library of analogues, enabling more comprehensive SAR studies and the identification of compounds with optimized bioactivities.

Advanced Mechanistic Investigations of Biological Activities

This compound exhibits a range of biological activities, including phytotoxicity, broad-spectrum antimicrobial effects against bacteria and fungi, nematicidal properties, and mosquito biting deterrent activity nih.govmdpi.comresearchgate.netresearchgate.net. Preliminary toxicity evaluations have indicated a lack of significant toxic effects in mammalian cells and zebrafish embryos mdpi.comresearchgate.net. However, the precise molecular mechanisms underlying these diverse activities are largely unelucidated. Future research should prioritize advanced mechanistic investigations to identify the specific cellular targets, biochemical pathways, and molecular interactions through which this compound exerts its effects. Techniques such as target-based screening, enzyme inhibition assays, transcriptomics, proteomics, and metabolomics could provide critical insights. Understanding these mechanisms is essential for rational drug design, optimizing its application as a biopesticide, and exploring its potential in other biological contexts.

Exploration of New Biotechnological Applications

Beyond its established potential as a bioherbicide for controlling weeds like Elytrigia repens nih.govmdpi.comresearchgate.net, this compound's multifaceted bioactivities suggest avenues for new biotechnological applications. Its antimicrobial and nematicidal properties, for instance, could be further explored for use in agricultural pest management beyond herbicidal action, potentially as a component in biopesticide formulations targeting specific pathogens or pests. Analogous to the biotechnological production of other natural products like punicic acid nih.gov, future research could investigate the feasibility of producing this compound or its analogues through microbial fermentation or plant-based expression systems. Exploring its potential as a biocontrol agent against plant pathogens, or as a functional ingredient in other biotechnological processes where its specific chemical structure or biological activity could be leveraged, represents a significant area for future exploration.

Repurposing of this compound and its Derivatives

The known bioactivities of this compound provide a strong foundation for exploring its repurposing for novel applications. Its potent antimicrobial activity against a range of bacteria and fungi, coupled with its low observed toxicity in mammalian systems nih.govmdpi.comresearchgate.net, warrants investigation into its potential pharmaceutical applications, perhaps as an antibacterial or antifungal agent against human pathogens. Similarly, its nematicidal activity could be exploited for developing new agricultural treatments against soil nematodes. Furthermore, its mosquito biting deterrent properties could be further developed for vector control strategies mdpi.comresearchgate.net. Future research should focus on targeted screening and efficacy studies to validate these potential new uses, assessing its activity spectrum against relevant targets, and optimizing its formulation for specific applications.

Compound List

this compound (PA)

this compound A

7-deoxythis compound A

this compound B

4-epi-papyracillic acid C

Agropyrenol

Agropyrenal

Penicillic acid

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing the structural stability of papyracillic acid under varying pH conditions?

- Methodology : Use high-performance liquid chromatography (HPLC) to monitor degradation products, coupled with nuclear magnetic resonance (NMR) spectroscopy to track structural changes. Validate stability via accelerated aging experiments at controlled pH levels (e.g., 2.0, 7.4, 10.0) and compare results with computational models (e.g., density functional theory). Include statistical validation using ANOVA to assess significance .

Q. How can researchers isolate this compound from natural sources while minimizing co-extraction of interfering compounds?

- Methodology : Optimize solvent extraction (e.g., ethanol/water mixtures) followed by column chromatography with gradient elution. Validate purity via mass spectrometry (MS) and thin-layer chromatography (TLC). Document co-elution patterns using UV-Vis spectroscopy and adjust solvent polarity iteratively .

Q. What are the standard protocols for assessing this compound’s bioactivity in in vitro assays?

- Methodology : Design dose-response experiments using cell lines (e.g., HEK293 or HeLa) with positive/negative controls. Quantify bioactivity via luminescence assays (e.g., ATP detection) and normalize data to cell viability (MTT assay). Replicate experiments ≥3 times to ensure statistical power .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in oxidative stress pathways be resolved?

- Methodology : Conduct multi-omics integration (transcriptomics, proteomics) to identify downstream targets. Use CRISPR-Cas9 knockout models to validate candidate genes. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and address confounding variables like cell-specific metabolic states .

Q. What experimental designs are optimal for elucidating this compound’s enantioselective interactions with microbial enzymes?

- Methodology : Employ chiral chromatography to separate enantiomers, followed by enzyme kinetics studies (e.g., Michaelis-Menten analysis) with purified microbial enzymes. Use X-ray crystallography or cryo-EM to resolve binding conformations. Cross-validate findings with molecular dynamics simulations .

Q. How can researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

- Methodology : Standardize animal models (e.g., C57BL/6 mice) with controlled diets and environmental conditions. Use LC-MS/MS for plasma concentration tracking and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-subject variability. Publish raw datasets and code for transparency .

Q. What strategies mitigate bias in meta-analyses of this compound’s antifungal efficacy across heterogeneous studies?

- Methodology : Apply PRISMA guidelines for systematic reviews. Use random-effects models to aggregate data, and assess heterogeneity via I² statistics. Perform sensitivity analyses to exclude outliers and adjust for publication bias using funnel plots .

Methodological Frameworks

- For Experimental Design : Align with PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

- For Data Validation : Adopt the STARD (Standards for Reporting Diagnostic Accuracy) checklist for analytical reproducibility .

- For Ethical Compliance : Follow IRB protocols for human/animal studies, emphasizing informed consent and data anonymization .

Key Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。